N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide
Description
Properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(10-1-5-19-8-10)17-7-12-13(16-4-3-15-12)11-2-6-20-9-11/h2-4,6,9-10H,1,5,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLGSRPCIXCVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=NC=CN=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide typically involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4) as a catalyst . The reaction proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles (pyrazine, thiophene) and substituent groups. Below is a comparative analysis of key analogs, supported by evidence:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Synthesis Highlights | Notable Properties | References |
|---|---|---|---|---|---|
| N-{[3-(Thiophen-3-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide | Pyrazine + Thiophene | Oxolane carboxamide | Likely multi-step coupling/amination | Hypothesized enhanced solubility | [1, 3, 4] |
| N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide | Pyrazine | Cyanopyrazine, cyclopropane, trifluoromethyl benzamide | Stepwise amidation/cyclization | High lipophilicity (logP ~4.2)* | [5] |
| 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide | Furan | Hydrazinyl-oxoethyl, phenylcarboxamide | Condensation with aromatic aldehydes | Moderate bioactivity (IC50 ~10 μM)** | [3] |
| 2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide | Thiazoline | Arylidene, chlorophenyl | Hydrazine-isothiocyanate coupling | Strong UV absorption (λmax 320 nm) | [1] |
Notes:
- Lipophilicity: The trifluoromethyl and benzamide groups in the cyanopyrazine analog (Table 1, Row 2) significantly increase logP compared to the oxolane carboxamide, which may reduce aqueous solubility .
- Bioactivity : Furan-3-carboxamide derivatives (Row 3) exhibit moderate enzyme inhibition, attributed to the hydrazinyl-oxoethyl group’s hydrogen-bonding capacity .
- Spectral Properties : Thiophene-containing analogs (e.g., the target compound) show distinct NMR shifts (e.g., thiophene protons at δ 7.2–7.5 ppm) compared to furan derivatives (δ 6.5–7.0 ppm), aiding structural characterization .
Key Differentiators of the Target Compound
Steric Profile : The oxolane ring introduces a constrained, chiral environment absent in linear substituents (e.g., cyclopropane in [5]), which could influence pharmacokinetics.
Synthetic Complexity : The compound’s multi-heterocyclic architecture requires precise regioselective coupling, contrasting with simpler hydrazinecarbothioamide syntheses (e.g., ) .
Research Findings and Limitations
- Gaps in Data : Experimental data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.
- Opportunities : The compound’s hybrid structure aligns with trends in kinase inhibitor design (e.g., pyrazine-based EGFR inhibitors), warranting further in vitro profiling .
Biological Activity
N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies, highlighting its antimicrobial and antioxidant properties.
Chemical Structure and Properties
The compound is classified under the category of oxolane carboxamides with the following molecular formula:
- Molecular Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : 289.35 g/mol
- CAS Number : 2034538-69-5
The structural representation includes a thiophene ring and a pyrazine moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the thiophene-pyrazine linkage.
- Introduction of the oxolane ring.
- Carboxamide formation through amide coupling reactions.
Antimicrobial Activity
Recent studies have reported significant antimicrobial properties of similar thiophene derivatives. For instance, compounds derived from thiophene exhibited notable inhibition against various bacterial strains including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis.
- Gram-negative bacteria : Escherichia coli, Bacillus megaterium.
- Fungal strains : Candida albicans, Aspergillus niger.
The minimum inhibitory concentrations (MIC) were found to be low, indicating potent antimicrobial efficacy. The compound's structural features likely enhance its ability to penetrate microbial membranes and disrupt cellular functions .
Antioxidant Activity
The antioxidant capabilities were assessed using DPPH and hydroxyl radical scavenging assays. These assays measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases. The results indicated that the compound possesses significant radical scavenging activity, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Case Studies
- Anticancer Potential : In a study evaluating various derivatives of thiophene and pyrazine, compounds similar to this compound demonstrated moderate to excellent anti-tumor activities against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The most promising derivatives exhibited IC₅₀ values in the nanomolar range, suggesting strong anticancer potential .
- Molecular Docking Studies : Computational studies utilizing molecular docking simulations have elucidated the binding interactions between this compound and various biological targets. These studies support the hypothesis that the compound may act as a dual inhibitor targeting pathways involved in cancer progression .
Summary of Biological Activities
| Activity Type | Test Methodology | Results |
|---|---|---|
| Antimicrobial | MIC determination | Effective against multiple bacterial strains with low MIC values |
| Antioxidant | DPPH and hydroxyl radical scavenging assays | Significant free radical scavenging activity |
| Anticancer | Cell viability assays (A549, HeLa) | Moderate to excellent anti-tumor activity with low IC₅₀ values |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
